molecular formula C14H19NO3 B4935170 N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide

Cat. No.: B4935170
M. Wt: 249.30 g/mol
InChI Key: AWKSXFZTRMURDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 2,5-dimethoxyphenyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyphenyl ethylamine and cyclopropanecarboxylic acid.

    Amidation Reaction: The primary synthetic route involves the amidation of cyclopropanecarboxylic acid with 2,5-dimethoxyphenyl ethylamine. This reaction is usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide: Similar structure but with different substitution on the phenyl ring.

    N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxylic acid: Carboxylic acid derivative instead of carboxamide.

Uniqueness

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a carboxamide group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(15-14(16)10-4-5-10)12-8-11(17-2)6-7-13(12)18-3/h6-10H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKSXFZTRMURDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.